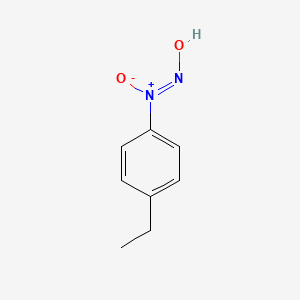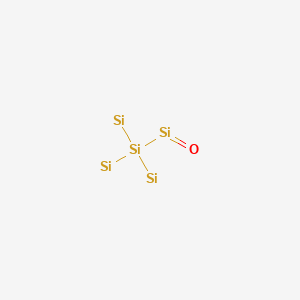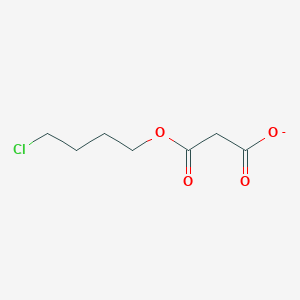
3-(4-Chlorobutoxy)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobutoxy)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutoxy group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobutoxy)-3-oxopropanoate typically involves the reaction of 4-chlorobutanol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol is replaced by the ethoxy group from ethyl acetoacetate, forming the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 3-(4-Chlorobutoxy)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
科学的研究の応用
Chemistry: 3-(4-Chlorobutoxy)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-(4-Chlorobutoxy)-3-oxopropanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for understanding the compound’s behavior in biological systems.
類似化合物との比較
4-Chlorobutyl acetate: Similar in structure but with an acetate group instead of a propanoate group.
3-(4-Chlorobutoxy)-2-oxopropanoate: Differing by the position of the oxo group.
4-Chlorobutyl propanoate: Lacking the oxo group.
Uniqueness: 3-(4-Chlorobutoxy)-3-oxopropanoate is unique due to the presence of both a chlorobutoxy group and an oxo group on the propanoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
824424-69-3 |
|---|---|
分子式 |
C7H10ClO4- |
分子量 |
193.60 g/mol |
IUPAC名 |
3-(4-chlorobutoxy)-3-oxopropanoate |
InChI |
InChI=1S/C7H11ClO4/c8-3-1-2-4-12-7(11)5-6(9)10/h1-5H2,(H,9,10)/p-1 |
InChIキー |
CBFOHMHYVGNEGW-UHFFFAOYSA-M |
正規SMILES |
C(CCCl)COC(=O)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
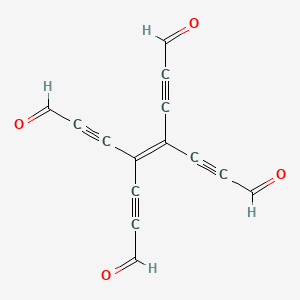
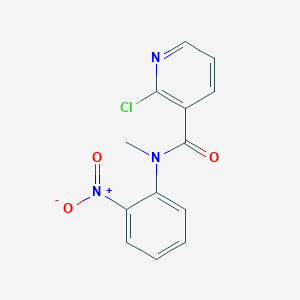
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
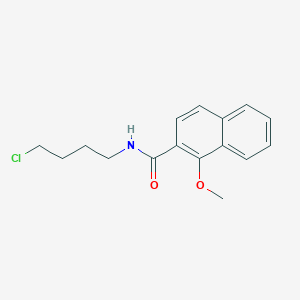
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
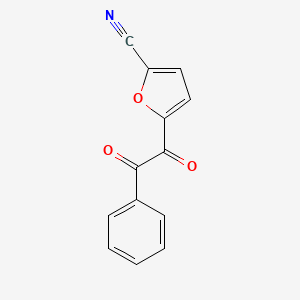
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)
